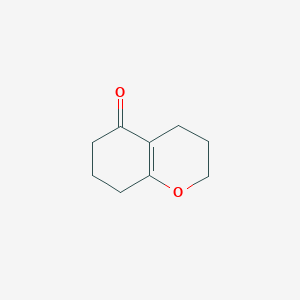

7,8-Dihydro-5(6h)-chromanone

Description

Properties

IUPAC Name |

2,3,4,6,7,8-hexahydrochromen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXNEYUYKMHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCCO2)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of the Chromanone Core: A Technical Guide for Researchers

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[2][3] A fundamental understanding of the spectroscopic properties of the chromanone core is essential for the unambiguous identification and characterization of these molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chromanone framework, with a specific focus on structures related to 7,8-dihydro-5(6H)-chromanone. Due to the ambiguity in the nomenclature and the scarcity of published data for this specific molecule, this guide will use the well-characterized and closely related chroman-4-one as a primary exemplar. The principles and data presented herein will serve as a robust foundation for scientists working with this class of compounds.

The Core Structure: Chroman-4-one

The fundamental structure discussed in this guide is chroman-4-one, which represents a plausible interpretation of the requested, yet ambiguously named, "this compound". The key spectroscopic features of this core structure will be detailed.

Caption: The chemical structure of chroman-4-one.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For chroman-4-ones, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the conformation of the heterocyclic ring.

¹H NMR Spectroscopy

Principles and Causality: The chemical shift of a proton is determined by its local electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at a higher chemical shift (downfield). Protons on aliphatic carbons are more shielded and appear upfield. Spin-spin coupling between neighboring, non-equivalent protons provides information on the connectivity of the carbon skeleton.

Predicted ¹H NMR Data for Chroman-4-one:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~4.5 | Triplet | ~6-7 |

| H-3 | ~2.8 | Triplet | ~6-7 |

| H-5 | ~7.8 | Doublet of doublets | ~8.0, 1.5 |

| H-6 | ~7.0 | Triplet of doublets | ~8.0, 7.5, 1.5 |

| H-7 | ~7.5 | Triplet of doublets | ~8.0, 7.5, 1.5 |

| H-8 | ~7.0 | Doublet | ~8.0 |

Data is estimated based on typical values for chroman-4-one derivatives.[4][5]

Analysis:

-

Aliphatic Protons: The protons at C-2 (H-2), being adjacent to the oxygen atom, are the most deshielded of the aliphatic protons and are expected to appear as a triplet around 4.5 ppm. The protons at C-3 (H-3) are adjacent to the carbonyl group and will also be deshielded, appearing as a triplet around 2.8 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on the neighboring carbon.

-

Aromatic Protons: The aromatic protons exhibit a more complex pattern. The proton at C-5 is deshielded by the adjacent carbonyl group and will appear furthest downfield for the aromatic signals. The remaining aromatic protons will have chemical shifts and multiplicities that are highly dependent on the substitution pattern of the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the chromanone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Parameters: Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Principles and Causality: The chemical shift of a ¹³C nucleus is also sensitive to its electronic environment. Carbonyl carbons are highly deshielded and appear significantly downfield. Carbons in aromatic rings have characteristic chemical shifts, and aliphatic carbons are found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Chroman-4-one:

| Carbon | Chemical Shift (ppm) |

| C-2 | ~67 |

| C-3 | ~37 |

| C-4 | ~190 |

| C-4a | ~121 |

| C-5 | ~128 |

| C-6 | ~121 |

| C-7 | ~136 |

| C-8 | ~118 |

| C-8a | ~162 |

Data is estimated based on published data for 7-hydroxychroman-4-one.[4]

Analysis:

-

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon (C-4) at approximately 190 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-165 ppm. The carbon attached to the oxygen (C-8a) will be the most deshielded of the aromatic carbons.

-

Aliphatic Carbons: The aliphatic carbons, C-2 and C-3, will be found in the upfield region, with C-2 being more deshielded due to its proximity to the oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration may be beneficial.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton-decoupled mode is standard.

-

Parameters: A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.

-

Processing: Process the data as for ¹H NMR.

Caption: A simplified workflow for acquiring NMR spectra.

Section 2: Infrared (IR) Spectroscopy

Principles and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for functional group identification.

Characteristic IR Absorptions for Chroman-4-one:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) | ~1680 | Strong |

| C-O (ether) | ~1230 | Strong |

| C-H (aromatic) | ~3050 | Medium |

| C-H (aliphatic) | ~2950 | Medium |

Data is based on typical values for ketones and ethers.[7]

Analysis:

The most prominent and diagnostic peak in the IR spectrum of a chroman-4-one will be the strong absorption due to the carbonyl (C=O) stretch, typically appearing around 1680 cm⁻¹.[8] The exact position of this band can be influenced by conjugation and ring strain. A strong absorption for the C-O stretch of the ether linkage will also be present, usually in the 1200-1250 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will be observed around 3050 cm⁻¹ and 2950 cm⁻¹, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid chromanone sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Section 3: Mass Spectrometry (MS)

Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Predicted Mass Spectrum for Chroman-4-one:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (for C₉H₈O₂, this is 148.16 g/mol ).[9]

-

Key Fragmentation Pathways: A characteristic fragmentation pathway for chromanones is a retro-Diels-Alder (rDA) reaction, which would lead to the cleavage of the heterocyclic ring.[10]

Caption: A proposed major fragmentation pathway for chroman-4-one in EI-MS.

Analysis:

The mass spectrum of chroman-4-one is expected to show a prominent molecular ion peak. The base peak may correspond to the fragment resulting from the retro-Diels-Alder cleavage, which involves the loss of ethylene (C₂H₄) to give a fragment at m/z 120. Subsequent loss of a carbonyl group (CO) would lead to a fragment at m/z 92.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for the chromanone core, using chroman-4-one as a representative example. By understanding the principles behind these techniques and the characteristic spectral features of this important heterocyclic scaffold, researchers, scientists, and drug development professionals will be better equipped to characterize novel chromanone derivatives and accelerate their research endeavors.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 4, 2026, from [Link]

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science. Retrieved February 4, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]

-

Chromanone | C9H8O2 | CID 68110. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 4, 2026, from [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. (n.d.). Asian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). Springer. Retrieved February 4, 2026, from [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy. Retrieved February 4, 2026, from [Link]

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study of 8-(3′-Methyl - but - 2 - en - 1′ - oyl) - 7 - hydroxy - 2,2,5 - trimethyl-2H-chromanone. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Chemical Properties of 4H-1-Benzopyran-4-one, 2,3-dihydro- (CAS 491-37-2). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

-

4H-1-Benzopyran-4-one, 2,3-dihydro-. (n.d.). SIELC Technologies. Retrieved February 4, 2026, from [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Pretoria. Retrieved February 4, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

-

A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). MDPI. Retrieved February 4, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved February 4, 2026, from [Link]

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. (2021). PubMed Central. Retrieved February 4, 2026, from [Link]

-

carbonyl absorbances in infrared spectroscopy. (2023). YouTube. Retrieved February 4, 2026, from [Link]

-

2,3-Dihydro-4H-1-benzopyran-4-one. (n.d.). ChemBK. Retrieved February 4, 2026, from [Link]

-

Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 4, 2026, from [Link]

-

Highlights of Spectroscopic Analysis – A Review. (n.d.). International Journal of Pharmaceutical and Biological Sciences. Retrieved February 4, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

-

4H-1-Benzopyran | C9H8O | CID 136068. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. basjsci.edu.iq [basjsci.edu.iq]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Technical Guide: Advanced Synthesis Pathways for Novel Chromanone Derivatives

Executive Summary

Chromanones (dihydrobenzopyrans) represent a privileged scaffold in medicinal chemistry, serving as the core structure for a vast array of bioactive natural products and synthetic therapeutics.[1] Their pharmacophore versatility spans oncology (targeting Nrf2/MAPK pathways), neuroprotection (microglia modulation), and cardiovascular health (IKr channel inhibition).

This technical guide moves beyond classical synthesis (e.g., Kabbe condensation) to detail three next-generation synthesis pathways that address modern drug discovery challenges: stereoselectivity, atom economy, and late-stage functionalization.

Structural Significance & Pharmacophore Logic

The chromanone core is characterized by a benzene ring fused to a 2,3-dihydro-γ-pyrone. Its reactivity is defined by two key vectors:

-

C2/C3 Stereocenters: Critical for target selectivity (e.g., distinguishing between Sirtuin 2 inhibition and toxicity).

-

C4 Carbonyl: A handle for condensation or spiro-cyclization.

Table 1: Structure-Activity Relationship (SAR) Profiles

| Target Indication | Key Structural Motif | Mechanism of Action | Ref |

| Colorectal Cancer | Spiropyrazoline-fused C4 | ROS generation; Nrf2 downregulation | [1] |

| Neurodegeneration | C2-phenyl/alkyl substitution | Inhibition of LPS-induced microglial inflammation | [2] |

| Cardiac Arrhythmia | C3-benzyl derivatives | Blockade of rapid delayed rectifier K+ current ( | [3] |

Strategic Synthesis Pathways

Pathway A: Rh(III)-Catalyzed C-H Activation/Annulation

Best for: Rapid library generation with high functional group tolerance. Mechanism: This pathway utilizes a Cp*Rh(III) catalyst to direct C-H activation at the ortho-position of salicylaldehydes, followed by alkyne insertion. It bypasses the need for pre-functionalized halogenated precursors.

Mechanistic Visualization (DOT)

Fig 1. Catalytic cycle for Rh(III)-mediated annulation of salicylaldehydes.[2] Note the critical rhodacycle formation.

Representative Protocol 1: Rh(III)-Catalyzed Annulation

Objective: Synthesis of 3-vinylchromanone derivatives. Source Validation: Adapted from J. Org. Chem. (2023) methodologies [4].[2][3][4]

-

Reagent Prep: In a dried screw-cap vial, combine salicylaldehyde (0.2 mmol), propargylic acetate (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Solvent System: Add 1,2-dichloroethane (DCE, 2.0 mL).

-

Activation: Add Cu(OAc)₂ (20 mol%) as the oxidant/promoter.

-

Reaction: Seal and heat to 100 °C for 12 hours.

-

Workup: Cool to RT, filter through a celite pad (wash with DCM). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75-88%.

Pathway B: Organocatalytic Asymmetric Synthesis

Best for: Enantioselective synthesis of chiral C2-substituted chromanones. Mechanism: Utilizes bifunctional organocatalysts (e.g., chiral thioureas or diphenylprolinol ethers) to activate the substrate via H-bonding while directing nucleophilic attack, ensuring high enantiomeric excess (ee).

Mechanistic Visualization (DOT)

Fig 2. Bifunctional organocatalytic cycle via H-bonding activation for asymmetric oxa-Michael addition.

Representative Protocol 2: Asymmetric Intramolecular Oxa-Michael Addition

Objective: Synthesis of (S)-2-phenylchroman-4-one. Source Validation: Grounded in Accounts of Chemical Research principles [5].

-

Substrate: Dissolve 2'-hydroxychalcone (0.5 mmol) in Toluene (5.0 mL).

-

Catalyst: Add (S)-Bifunctional Thiourea Catalyst (10 mol%).

-

Conditions: Stir at -20 °C to maximize enantioselectivity.

-

Monitoring: Monitor by HPLC (Chiralpak AD-H column) until starting material is consumed (~24-48h).

-

Quench: Direct filtration through a silica plug.

-

Result: Typically >90% yield, >95% ee.

Pathway C: Visible-Light Driven Photoredox (Metal-Free)

Best for: Green chemistry applications and radical-mediated functionalization. Mechanism: Uses a photocatalyst (e.g., Eosin Y or Acridinium salts) to generate acyl radicals from aldehydes or carboxylic acids, which undergo cascade cyclization with alkenes.

Representative Protocol 3: Radical Cascade Cyclization

Objective: Synthesis of 3-benzylchroman-4-ones. Source Validation: Frontiers in Chemistry (2022) [6].

-

Mix: o-Hydroxyaryl enaminone (0.3 mmol) + alkene (0.3 mmol) + Eosin Y (2 mol%).

-

Solvent: CH₃CN (3 mL), open to air (or O₂ balloon depending on specific oxidant needs).

-

Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 14 hours.

-

Mechanism: Photo-excitation generates a radical species that triggers a cascade annulation.

-

Purification: Standard column chromatography.

Characterization & Validation Logic

To ensure scientific integrity, synthesized derivatives must undergo a rigid validation workflow.

Workflow Visualization (DOT)

Fig 3. Analytical workflow for validating novel chromanone derivatives.

References

-

Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates. MDPI. Link

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. Link

-

Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. J-Stage. Link

-

Regioselective Rhodium(III)-Catalyzed Oxidative C-H Activation/Annulation. J. Org. Chem. 2023.[2][3][4] Link

-

Asymmetric Organocatalysis. Accounts of Chemical Research. Link

-

Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones. Frontiers in Chemistry. Link

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. University of Valladolid. Link

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromone and flavone synthesis [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent advances in the synthesis of chromenone fused pyrrolo[2,1-a]isoquinoline derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Chromanones: A Practical Guide to Their Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Researchers

The chroman-4-one (chromanone) framework is a privileged heterocyclic scaffold widely recognized in medicinal chemistry and drug discovery.[1][2][3] As a core structural component of many natural products, chromanones exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the natural origins of these compounds and the methodologies required for their successful isolation and identification.

Chapter 1: The Source - Natural Distribution & Biosynthesis

Natural Occurrence

Chromanones and their derivatives are widely distributed throughout the plant kingdom, as well as in fungi and bacteria.[3][4] Their presence is particularly concentrated within specific botanical families, making targeted collection and discovery more efficient. Understanding this chemotaxonomic distribution is the foundational first step in any natural product isolation campaign.

Chromanone glycosides, a common form found in nature, have been extensively reported in numerous plant families. The principal families known for producing these compounds are summarized below.

Table 1: Prominent Plant Families and Genera as Sources of Chromanone Compounds

| Plant Family | Key Genera | Representative Species | Citation |

|---|---|---|---|

| Thymelaeaceae | Aquilaria, Gyrinops | Aquilaria sinensis (Agarwood) | [3] |

| Hypericaceae | Hypericum | Hypericum sikokumontanum | [4] |

| Cannabaceae | Humulus | Humulus lupulus (Hops) | [4] |

| Fabaceae | Cassia, Macrolobium | Cassia siamea | [4][5] |

| Asphodelaceae | Aloe | Aloe vera | [4][5] |

| Apiaceae | Cnidium, Angelica | Cnidium monnieri | [4][5] |

| Myrtaceae | Syzygium, Eucalyptus | Syzygium aromaticum (Clove) | [4][5] |

| Ranunculaceae | Cimicifuga, Eranthis | Cimicifuga foetida |[4][5] |

While this table highlights major sources, chromanones have also been isolated from dozens of other families, including the Asteraceae, Rubiaceae, and Polygonaceae, demonstrating their widespread, albeit sometimes sparse, distribution.[4][5]

Biosynthesis: The Acetic Acid Pathway

The structural foundation of chromanones is assembled in nature primarily via the polyketide pathway, specifically the acetic acid pathway.[4] The causality behind this pathway is the organism's use of simple, ubiquitous building blocks to create complex scaffolds.

The process is initiated by a key enzyme, Pentaketide Chromone Synthase (PCS) , which catalyzes the condensation of five malonyl-CoA molecules.[4][5] This series of decarboxylative condensations, followed by a Claisen cyclization, forms the aromatic ring. A subsequent spontaneous or enzymatic Michael-like ring closure of the heterocyclic ring yields the core chromone structure, which can then be reduced to the chromanone.[4]

Caption: Simplified workflow of the polyketide pathway for chromone biosynthesis.

This fundamental pathway can be modified by the organism to produce a vast diversity of derivatives through subsequent enzymatic reactions such as glycosylation, methylation, and prenylation, leading to the wide range of chromanone structures found in nature.[4][5]

Chapter 2: The Hunt - A Guide to Isolation & Purification

The successful isolation of chromanone compounds is a multi-stage process that relies on the systematic application of extraction and chromatographic techniques.[6][7] The choice of methodology at each step is critical and is dictated by the polarity and stability of the target compounds.

The general workflow is a self-validating system; the success of each step is confirmed by analytical techniques (like TLC or HPLC) before proceeding to the next, ensuring that effort is not wasted on impure or incorrect fractions.

Caption: A systematic workflow for the isolation of pure chromanones from natural sources.

Step-by-Step Protocol: Extraction and Initial Fractionation

This protocol describes a standard methodology for obtaining a chromanone-enriched fraction from dried plant material.

Rationale: The initial extraction aims to remove the desired compounds from the plant matrix into a solvent. The choice of solvent is based on polarity. A moderately polar solvent like methanol or ethanol is often used to extract a broad range of compounds, including glycosylated and aglycone chromanones. Subsequent liquid-liquid partitioning separates compounds into broad polarity classes, which simplifies the next chromatographic steps.[8]

Methodology:

-

Preparation: Air-dry the collected plant material (e.g., 1 kg of Alangium salvifolium aerial parts) in the shade and grind it into a coarse powder.[9]

-

Extraction: Macerate the powdered material in a suitable solvent (e.g., 5 L of chloroform or methanol) at room temperature for 72 hours, with occasional shaking. Repeat this process three times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract (e.g., 100 g) in a water-methanol mixture (9:1 v/v).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

-

Collect each solvent layer and evaporate it to dryness. This yields fractions of distinct polarity (e.g., hexane fraction for non-polar compounds, EtOAc fraction often enriched in chromanones).

-

-

Analysis: Monitor the presence of target compounds in each fraction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., Hexane:EtOAc, 7:3) and visualizing under UV light (254 nm and 365 nm).

Step-by-Step Protocol: Chromatographic Purification

This stage involves the fine separation of the enriched fraction to isolate individual compounds.

Rationale: Column chromatography is the workhorse of natural product isolation. Silica gel separates compounds based on polarity through adsorption, while Sephadex LH-20 separates based on size and polarity, being particularly effective for phenolic compounds like chromanones.[10] Preparative HPLC is the final step, offering high resolution to separate structurally similar compounds.[11]

Methodology:

-

Silica Gel Column Chromatography:

-

Subject the most promising fraction (e.g., 10 g of the EtOAc fraction) to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding ethyl acetate.[12]

-

Collect fractions (e.g., 50 mL each) and analyze them by TLC. Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the pooled, chromanone-rich fractions on a Sephadex LH-20 column using an isocratic mobile phase, typically 100% methanol.[10]

-

This step is crucial for removing residual pigments and polymeric tannins, which often co-elute with chromanones on silica gel.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative HPLC on a C18 (reversed-phase) column.

-

Elute with a mobile phase gradient of water and methanol (or acetonitrile), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution with a UV detector at a wavelength relevant to the chromanone chromophore (typically 254 nm and/or 290-320 nm).[5] Collect the peaks corresponding to the pure compounds.

-

Chapter 3: The Identification - Structural Elucidation

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. This is achieved by integrating data from several spectroscopic techniques.[13]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. jsmcentral.org [jsmcentral.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. iipseries.org [iipseries.org]

- 12. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Chromanone Derivatives in Medicinal Chemistry

Introduction: The Chromanone Scaffold - A Privileged Structure in Drug Discovery

The chroman-4-one, or chromanone, framework is a vital heterocyclic scaffold that serves as a cornerstone in the development of a vast array of medicinal compounds.[1][2] Structurally, it features a benzopyran core with a ketone group at the 4-position. A minor structural difference—the absence of a C2-C3 double bond—distinguishes it from the related chromone, yet this saturation imparts significant variations in its biological activity profile.[3] This scaffold is not only prevalent in numerous physiologically active natural products but has also proven to be a "privileged structure" for medicinal chemists, enabling the design of novel synthetic molecules with a broad spectrum of pharmacological activities.[4][5][6]

The versatility of the chromanone core allows for extensive structural diversification, making it a highly attractive starting point for developing new drug candidates.[4] Its derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, neuroprotective, antioxidant, antimicrobial, and antidiabetic properties.[3][7] Several chromanone-containing drugs are already on the market, such as the anticancer agent ormeloxifene and the antidiabetic drug troglitazone, underscoring the clinical relevance of this scaffold.[3]

This guide provides an in-depth review of the role of chromanone derivatives in modern medicinal chemistry. We will explore key therapeutic areas, delve into the causality of structure-activity relationships (SAR), present detailed synthetic and biological evaluation protocols, and offer a forward-looking perspective on the future of this promising class of compounds.

Part 1: Key Therapeutic Applications of Chromanone Derivatives

The inherent bioactivity of the chromanone scaffold has been leveraged to develop potent agents against a multitude of diseases. Researchers have successfully designed derivatives targeting cancer, neuroinflammation, and neurodegenerative disorders, among others.

Anticancer Activity

The development of novel anticancer agents remains a high priority in pharmaceutical research. Chromanone derivatives, including naturally occurring flavanones like naringenin and eriodictyl, have shown considerable cytotoxic profiles against various cancer cell lines.[3] Synthetic derivatives have been engineered to enhance this activity, often working through multifaceted mechanisms.

Mechanism of Action: Many anticancer chromanones function by inducing oxidative stress within cancer cells. This leads to an increase in intracellular reactive oxygen species (ROS), triggering the intrinsic apoptotic pathway.[8][9] Key events in this cascade include the activation of caspase-9 and caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]

Furthermore, these derivatives can modulate critical signaling pathways involved in cancer cell proliferation and survival.[8] For instance, studies have shown that certain chromanones can inhibit the pro-oncogenic ERK1/2 MAPK pathway while simultaneously reducing the levels of Nrf2, a transcription factor that regulates antioxidant defense and contributes to chemoresistance.[8] This dual action of promoting ROS-induced apoptosis while suppressing the cell's natural defense mechanisms makes them particularly effective.[8] In multiple myeloma, specific chromanone derivatives have been synthesized to target the prohibitin 2 (PHB2) protein, leading to ROS production and apoptosis.[9]

Structure-Activity Relationship (SAR) Insights: SAR studies are crucial for optimizing the anticancer potency and selectivity of chromanone derivatives. It has been observed that substitutions on the chromanone core play a pivotal role. For example, the fusion of a pyrazoline ring to the chromanone scaffold can enhance biological potential.[8] Additionally, halogen substitutions (e.g., Cl vs. Br) on appended phenyl rings can significantly modulate cytotoxic activity and selectivity against different cancer cell lines.[10] One study found that a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety exhibited strong, selective cytotoxicity against A549 lung cancer cells.[10] This highlights the importance of fine-tuning substituents to achieve targeted anticancer effects.[10]

Table 1: Anticancer Activity of Select Chromanone Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| B2 | 3-chlorophenyl with 2-methylpyrazoline | A549 (Lung) | Potent | Induces apoptosis, cell cycle arrest | [10] |

| KBB-NX20 | Proprietary | Multiple Myeloma | < 1.0 | Targets PHB2, induces ROS | [9] |

| Lead 1, 3, 5 | Flavanone/Spiropyrazoline | Colorectal Cancer | < 35 | Induces ROS, inhibits ERK1/2 & Nrf2 |[8] |

Anti-Neuroinflammatory and Neuroprotective Effects

Neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. Chromanone derivatives have emerged as promising candidates for mitigating this inflammation and exerting neuroprotective effects.[5][11]

Mechanism of Action: The anti-neuroinflammatory action of chromanones is often mediated through the inhibition of critical inflammatory pathways in microglia, the brain's resident immune cells. Upon stimulation with lipopolysaccharide (LPS), a bacterial endotoxin, microglia produce pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β.

Certain chromanone derivatives have been shown to significantly suppress the production of these mediators.[12][13] They can achieve this by deactivating the NF-κB signaling pathway, a master regulator of inflammation.[12] Mechanistically, this involves preventing the translocation of the NF-κB protein from the cytoplasm to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[5][12] Some derivatives achieve this by interfering with upstream signaling cascades, such as the TLR4-mediated TAK1/NF-κB and PI3K/Akt pathways.[12] Another novel mechanism involves the inhibition of ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which prevents the activation of the p38 MAPK signaling cascade pivotal to the inflammatory response.[13]

Beyond anti-inflammatory effects, chromones have been shown to improve mitochondrial function in models of Alzheimer's disease, contributing to a direct neuroprotective effect.[11][14] This is realized through the recovery of aerobic metabolism and the increased activity of key mitochondrial enzymes.[14]

This diagram illustrates a typical workflow for identifying and characterizing chromanone derivatives with anti-neuroinflammatory properties.

Caption: Experimental workflow for identifying anti-neuroinflammatory chromanone derivatives.

Other Therapeutic Areas

The therapeutic potential of chromanones extends to other significant areas:

-

Neurodegenerative Diseases: Beyond neuroinflammation, derivatives are being developed as multi-target agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][15] Some have also been designed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related neurodegeneration.[16][17]

-

Antioxidant Activity: Many chromanones, particularly those with specific substitutions at the C-2 and C-3 positions, exhibit potent antioxidant activity by scavenging free radicals like DPPH.[3]

-

Cardiac Arrhythmia: Custom-designed 4-chromanone derivatives have shown promise as potent inhibitors of the IKr potassium channel, a key target for Class III antiarrhythmic agents.[18]

Part 2: Synthesis and Methodologies

The therapeutic promise of chromanone derivatives is underpinned by robust and versatile synthetic strategies. Medicinal chemists employ a range of reactions to construct the core scaffold and introduce diverse functional groups to modulate biological activity.

General Synthesis of the Chromanone Scaffold

A common and efficient method for synthesizing the chromanone core involves an intramolecular cyclization. This can be achieved through various routes, with the choice of method often depending on the desired substitution pattern. One prevalent strategy is the base-mediated aldol condensation, which can be efficiently performed using microwave irradiation, significantly reducing reaction times.[16]

Synthetic Causality: The use of microwave irradiation is a prime example of process optimization. It provides rapid and uniform heating, which accelerates the reaction rate and often leads to cleaner product formation with higher yields compared to conventional heating methods. This is crucial in a drug discovery setting where rapid synthesis of analog libraries is required for SAR studies.

Detailed Experimental Protocol: Synthesis of a 6,8-Dibromo-2-pentylchroman-4-one (SIRT2 Inhibitor)

This protocol is adapted from methodologies used to create potent SIRT2 inhibitors and serves as a representative example of chromanone synthesis.[16]

Objective: To synthesize 6,8-dibromo-2-pentylchroman-4-one, a selective SIRT2 inhibitor.

Materials:

-

3,5-Dibromo-2-hydroxyacetophenone

-

Hexanal

-

Pyrrolidine (catalyst)

-

Ethanol (solvent)

-

Microwave synthesizer

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Step-by-Step Procedure:

-

Reactant Preparation: In a 10 mL microwave process vial, combine 3,5-dibromo-2-hydroxyacetophenone (1.0 mmol, 1.0 eq) and hexanal (1.2 mmol, 1.2 eq).

-

Solvent and Catalyst Addition: Add ethanol (2.0 mL) to dissolve the reactants. To this solution, add pyrrolidine (0.2 mmol, 0.2 eq) as the basic catalyst.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 20 minutes. The causality here is that the base (pyrrolidine) facilitates the initial aldol addition between the acetophenone and hexanal, while the elevated temperature under microwave irradiation drives the subsequent intramolecular cyclization and dehydration to form the chromanone ring.

-

Reaction Quenching and Extraction: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product (white solid) by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

This self-validating protocol includes a purification step (chromatography) and characterization, ensuring the identity and purity of the final compound, which is essential for accurate biological testing.

Biological Evaluation Protocol: In Vitro SIRT2 Inhibition Assay

Objective: To determine the IC₅₀ value of a synthesized chromanone derivative against human SIRT2.

Principle: This is a two-step fluorometric assay. First, the SIRT2 enzyme deacetylates a peptide substrate containing an acetylated lysine. In the second step, a developer solution is added that reacts with the deacetylated lysine to produce a fluorescent signal. An inhibitor will prevent the deacetylation, resulting in a lower fluorescent signal.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys-SIRT2)

-

NAD⁺ (cosubstrate)

-

Developer solution with Trichostatin A (a broad-spectrum HDAC inhibitor to stop other HDACs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)

-

Test chromanone compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test chromanone derivative in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

25 µL of assay buffer (or buffer containing the test compound at various concentrations).

-

15 µL of the peptide substrate/NAD⁺ mixture.

-

10 µL of SIRT2 enzyme solution.

-

Include controls: "no enzyme" (background), and "no inhibitor" (100% activity).

-

-

Enzymatic Reaction: Incubate the plate at 37°C for 45 minutes. The choice of 45 minutes is typically determined during assay optimization to ensure the reaction is in the linear range.

-

Development: Add 50 µL of the developer solution to each well.

-

Development Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence ("no enzyme" control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This diagram illustrates how a chromanone derivative can induce apoptosis in cancer cells by increasing ROS and inhibiting survival pathways.

Caption: Chromanones induce apoptosis via ROS and inhibition of survival pathways.

Part 3: Future Perspectives and Challenges

The field of chromanone derivatives in medicinal chemistry is vibrant and continues to expand. The structural simplicity and synthetic accessibility of the scaffold ensure that it will remain a focus for the development of new therapeutic agents.[4]

Future Directions:

-

Multi-Target Ligands: Given the complexity of diseases like cancer and Alzheimer's, the development of chromanone derivatives that can modulate multiple targets simultaneously is a highly promising strategy.[4]

-

Drug Repurposing: Investigating existing chromone-based drugs for new therapeutic applications is a cost-effective and accelerated path to new treatments.[6]

-

Targeted Delivery: Conjugating chromanone derivatives to targeting moieties could enhance their efficacy and reduce off-target side effects, particularly in cancer chemotherapy.

Challenges:

-

Bioavailability and Pharmacokinetics: A significant hurdle for many promising compounds, including chromanones, is poor bioavailability or rapid metabolism.[8][9] Future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties through structural modifications.

-

Selectivity: While many derivatives show potent activity, achieving high selectivity for the desired biological target over related proteins (e.g., SIRT2 vs. SIRT1/SIRT3) is critical to minimizing side effects.[16]

-

Translational Gap: Promising results in in vitro and animal models do not always translate to clinical success in humans. Bridging this gap requires more sophisticated preclinical models and a deeper understanding of the molecular mechanisms at play.

Conclusion

Chromanone and its derivatives represent a privileged and highly versatile scaffold in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic tractability, has established them as a cornerstone for the discovery of novel drugs targeting a wide array of diseases, from cancer to neurodegeneration. The continued exploration of structure-activity relationships, elucidation of complex mechanisms of action, and innovative synthetic strategies will undoubtedly lead to the development of next-generation chromanone-based therapeutics with improved potency, selectivity, and clinical outcomes.

References

-

Kulshrestha A, Rupanwal R, Singh N, et al. Therapeutic Potential of Chromones. Int J Chem Sci. 2017;15(4):200. [Link]

-

Chaudhary, P., Kumar, V., Kumar, A. et al. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. J Heterocyclic Chem. 2021. [Link]

-

Kochkarova, I. et al. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iran J Basic Med Sci. 2022. [Link]

-

Benny, A. T. et al. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. 2021. [Link]

-

Ren, W. et al. Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Drug Discoveries & Therapeutics. 2014. [Link]

-

Hegab, M. I. A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. 2023. [Link]

-

Kochkarova, I. et al. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed. 2022. [Link]

-

Li, J. et al. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic & Medicinal Chemistry Letters. 2022. [Link]

-

Wang, Y. et al. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. 2014. [Link]

-

Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. 2025. [Link]

-

Szychowski, K. A. et al. Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. MDPI. 2024. [Link]

-

Kumar, A. et al. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. 2022. [Link]

-

Luthra, R. et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012. [Link]

-

Sirtuin 2. Wikipedia. [Link]

-

Li, J. et al. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. 2022. [Link]

-

The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science. 2022. [Link]

-

Diana, E. J. et al. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. 2021. [Link]

-

Al-Sultani, Y. F. et al. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate. 2021. [Link]

-

Structural activity relationship of chromones against various protein kinase activities. ResearchGate. [Link]

-

Liu, M. et al. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. 2014. [Link]

-

Kim, K. et al. Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. Blood. 2022. [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. 2022. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer [mdpi.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

Topic: Discovery and Synthesis of 7,8-Dihydro-5(6H)-chromanone Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dihydro-5(6H)-chromanone scaffold, a partially saturated derivative of the chromanone core, represents a privileged structure in medicinal chemistry. Its unique conformational flexibility compared to the rigid, planar chromone system allows for nuanced interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthetic strategies employed to access this versatile core, explores the structure-activity relationships (SAR) that govern its biological effects, and details its potential as a foundational element in modern drug discovery. We will delve into key synthetic methodologies, present detailed experimental protocols, and examine the mechanistic underpinnings of the scaffold's bioactivity, with a focus on its applications in oncology and beyond.

Introduction: The Chromanone Scaffold in Medicinal Chemistry

The chroman-4-one framework is a significant structural motif found in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] This oxygen-containing heterocycle serves as a crucial building block in the design of therapeutic agents.[1] While structurally similar to the well-known chromone, the absence of the C2-C3 double bond in chromanone introduces a chiral center and increased three-dimensionality, which can lead to significant variations in pharmacological profiles.[2]

The this compound core, specifically, merges the key features of the chromanone with a cyclohexanone ring. This fusion creates a robust and sterically defined scaffold that is ripe for functionalization, making it an attractive starting point for developing novel chemical entities. These compounds have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide will elucidate the chemical logic and experimental causality behind the synthesis and evaluation of these promising analogs.

Strategic Approaches to Synthesis

The construction of the this compound ring system is typically achieved through cyclization strategies that form the core pyranone ring. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on both the aromatic and alicyclic rings.

Michael Addition Followed by Intramolecular Cyclization

A prevalent and highly effective strategy involves the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound derived from a cyclic 1,3-dione. This approach leverages the nucleophilicity of the phenolic hydroxyl group for the final ring-closing step.

The causality behind this workflow is elegant in its efficiency: the initial Michael addition creates the key carbon-carbon bond, setting up the precursor for a subsequent intramolecular reaction (such as an O-alkylation or condensation) that is entropically favored, leading to the formation of the heterocyclic ring.

Below is a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound analogs.

A similar strategy has been effectively used to synthesize related 7,8-dihydroquinolin-5(6H)-one structures, where cyclohexane-1,3-diones are reacted with Morita-Baylis-Hillman adducts and an amine source in a one-pot reaction, highlighting the versatility of the cyclic dione starting material.[6]

Multi-component Reactions

The principle of atom economy and procedural efficiency has driven the development of multi-component reactions (MCRs) for heterocyclic synthesis. An MCR approach to the this compound core could involve the one-pot condensation of a phenol, an aldehyde, and a cyclic β-dicarbonyl compound like cyclohexane-1,3-dione.

The expertise behind designing such a reaction lies in selecting catalysts and reaction conditions that orchestrate the sequence of bond formations correctly, preventing the formation of undesired side products. Ytterbium (III) triflate, for instance, has been successfully used to catalyze the reaction of 4-hydroxy-quinolones with α,β-unsaturated aldehydes to form related pyranoquinolinones.[6]

Biological Activities and Mechanistic Insights

Derivatives of the chromanone scaffold are known to possess a wide array of biological activities.[1] The specific functionalization of the this compound core allows for the fine-tuning of its pharmacological profile.

Anticancer Activity

Chromanone analogs have emerged as potent anticancer agents.[7] Spirochromanone derivatives, for example, have been synthesized and evaluated for their activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines, with some compounds showing IC50 values in the low micromolar range (4.34 to 29.31 μM).[8]

Mechanism of Action: Mechanistic studies on related flavanone/chromanone derivatives reveal a multi-faceted approach to inducing cancer cell death.[7] These compounds can induce significant oxidative stress by increasing reactive oxygen species (ROS), leading to lipid peroxidation.[7] This disruption of redox homeostasis can trigger the intrinsic apoptosis pathway, characterized by the activation of caspases-9 and -3 and the cleavage of PARP.[7] Furthermore, these analogs can modulate critical cell signaling pathways, such as inhibiting the pro-survival ERK1/2 MAPK pathway and reducing levels of the transcription factor Nrf2, a key regulator of antioxidant defense that often contributes to chemoresistance.[7]

Caption: Key pathways modulated by anticancer chromanone analogs.

Anti-inflammatory and Antioxidant Activity

Natural and synthetic chromanones often exhibit potent anti-inflammatory and antioxidant properties.[3][5] Some 2-(2-phenylethyl)chromone derivatives isolated from agarwood have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values between 7.0–12.0 μM.[3] The antioxidant potential of related anthraquinone-linked compounds has been demonstrated in DPPH assays, where they outperformed the standard butylated hydroxytoluene (BHT).[9]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For chromanone analogs, SAR studies guide the rational design of more potent and selective compounds.

| Compound Series | Key Structural Feature | Impact on Activity | Biological Target/Assay | Reference |

| Spirochromanones | N-benzyl piperidine with 4-F substitution | Increased Potency (IC50 = 4.34 μM) | Anticancer (MCF-7) | [8] |

| Spirochromanones | N-benzyl piperidine with 2-Cl substitution | Increased Potency (IC50 = 4.79 μM) | Anticancer (MCF-7) | [8] |

| 4-Thiazolidinones | Cyano group at R1, Ester at R2 | Essential for activity | hDHODH Inhibition | [10] |

| 4-Thiazolidinones | Hydrophobic groups (e.g., 2-naphthyl) | Increased Potency (IC50 = 1.12 μM) | hDHODH Inhibition | [10] |

Expert Insights on SAR: The data consistently show that lipophilic and electron-withdrawing substituents on appended aromatic rings tend to enhance anticancer activity.[8] This is a common theme in drug design, as these features can improve membrane permeability and/or enhance binding affinity at a hydrophobic pocket within the target protein. For enzyme inhibitors like those targeting human dihydroorotate dehydrogenase (hDHODH), the core scaffold (e.g., 4-thiazolidinone) and specific functional groups (cyano, ester) are critical for orienting the molecule within the active site and forming key interactions, such as hydrogen bonds.[10]

Experimental Protocols: A Validating System

The following protocol provides a detailed, self-validating methodology for the synthesis of a representative this compound analog. The causality is embedded in the steps: each purification and characterization step serves to validate the outcome of the previous chemical transformation.

Protocol: Synthesis of 2-Aryl-7,8-dihydro-5(6H)-chromanone

This protocol is adapted from established methods for synthesizing related heterocyclic systems.[6][11]

Objective: To synthesize a 2-aryl substituted this compound via a base-catalyzed Michael addition and subsequent intramolecular cyclization.

Materials:

-

Resorcinol (1.0 eq)

-

2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione (1.0 eq)

-

Piperidine (0.2 eq, catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (2M, for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (1.0 eq) and 2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione (1.0 eq) to absolute ethanol (40 mL).

-

Initiation: Add piperidine (0.2 eq) to the mixture. The addition of a base is critical to deprotonate the phenol, increasing its nucleophilicity to initiate the Michael addition.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup & Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add distilled water (50 mL) to the residue, followed by 2M HCl to neutralize the catalyst and precipitate the crude product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the organic product while having limited miscibility with water.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. This step is crucial to remove residual water, which can interfere with subsequent characterization. Filter the drying agent and concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. The separation is based on the differential polarity of the product and any remaining starting materials or byproducts.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, thus validating the success of the synthesis.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable core for medicinal chemistry exploration. The synthetic routes are robust and allow for extensive diversification. The demonstrated biological activities, particularly in oncology, highlight the therapeutic potential of its analogs.[7][8]

Future work in this area should focus on several key aspects:

-

Asymmetric Synthesis: Developing stereoselective methods to access single enantiomers, as biological activity is often stereospecific.

-

Expanded SAR: Systematically exploring a wider range of substituents to build more comprehensive SAR models, potentially aided by computational docking studies.[8][12]

-

Molecular Hybridization: Combining the chromanone core with other pharmacologically active fragments to create hybrid molecules with dual or enhanced modes of action.[13]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of this compound analogs in the development of next-generation therapeutics.

References

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. [Link]

-

Ready access to 7,8-dihydroindolo[2,3-d][14]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (n.d.). PMC - NIH. [Link]

-

Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org. [Link]

-

Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2024). MDPI. [Link]

-

5,7-Dihydroxychromones and 8-hydroxytetrahydrochromones from Horsfieldia irya. (n.d.). ResearchGate. [Link]

-

Synthesis of anthraquinone-linked cyclopentanone. (2024). DDDT - Dove Medical Press. [Link]

-

An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. (n.d.). ResearchGate. [Link]

-

Chromone Containing Hybrid Analogues: Synthesis and Applications in Medicinal Chemistry. (2023). PubMed. [Link]

-

Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. (n.d.). ResearchGate. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). NIH. [Link]

-

MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

-

Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. (2022). PubMed. [Link]

-

Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC - NIH. [Link]

-

Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. (2013). PubMed. [Link]

-

Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (n.d.). NIH. [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrar.org [ijrar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. office2.jmbfs.org [office2.jmbfs.org]

- 13. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 7,8-Dihydro-5(6H)-chromanone: A Detailed Protocol for Researchers

Introduction: The Significance of the Chromanone Scaffold

The chromanone core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of biologically active compounds.[1][2] 7,8-Dihydro-5(6H)-chromanone, a fundamental building block within this class, serves as a crucial intermediate for the development of novel therapeutics, including anticancer and antimicrobial agents. Its synthesis is therefore of significant interest to researchers in drug discovery and organic synthesis.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-(2-hydroxyphenyl)propanoic acid. The causality behind experimental choices, safety considerations, and purification techniques are thoroughly discussed to ensure reproducibility and a high degree of scientific integrity.

Reaction Principle: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation.[3][4] This reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid moiety. In this specific protocol, the carboxylic acid group of 3-(2-hydroxyphenyl)propanoic acid is activated by a strong acid catalyst, polyphosphoric acid (PPA), to generate an acylium ion electrophile.[5][6] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered heterocyclic ring characteristic of the chromanone scaffold. The hydroxyl group on the phenyl ring activates the aromatic ring towards electrophilic substitution, facilitating the cyclization.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 3-(2-hydroxyphenyl)propanoic acid.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 3-(2-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | 5.0 g (30.1 mmol) | Major Supplier |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 50 g | Major Supplier |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 100 mL | Major Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | Major Supplier |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | Major Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | Major Supplier |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | Major Supplier |

| Hexane | C₆H₁₄ | 86.18 | As needed | Major Supplier |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 50 g of polyphosphoric acid (PPA).

-

Begin stirring the PPA and gently heat the flask to approximately 60 °C to decrease its viscosity.

-

-

Addition of Starting Material:

-

Reaction:

-

After the addition is complete, raise the temperature of the reaction mixture to 80-90 °C.

-

Maintain this temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the viscous reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and should be performed in a fume hood.

-

The product will likely precipitate as a solid or an oil. Continue stirring until all the ice has melted.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent (starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Safety Precautions

-

Polyphosphoric acid (PPA) is a corrosive and hygroscopic substance that can cause severe burns.[10][11][12][13][14] Always handle PPA in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11][13]

-

The quenching of the reaction with ice-water is highly exothermic and can cause splashing. Perform this step carefully in a fume hood.

-

All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

- Budzianowski, J., & Katrusiak, A. (2002). 4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1366–o1368.

-

Chem-Impex. (n.d.). 3-(2-Hydroxyphenyl)propionic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. MDPI. Retrieved from [Link]

-

NIH. (n.d.). 6-Hydroxy-5,7,8-trimethylchroman-2-one. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (1r,5r)-(+)-verbenone. Retrieved from [Link]

-